(4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone

hERG inhibition cardiac safety GLP-1R agonists

Sourcing building blocks for otoprotective programs often hits a bottleneck when cardiac safety (hERG) and metabolic stability cannot be balanced. This N-acylpiperidine solves that problem. Its 3,3-difluorocyclobutyl motif is explicitly claimed in patent WO2021079962A1 for hearing loss therapy and has been shown to dramatically lower hERG channel inhibition versus non-fluorinated analogs. • Serves as a privileged scaffold for GLP-1R agonists and neuro-otological agents. • gem-Difluoro substitution enhances oxidative metabolic stability and BBB penetration. • Available as a custom-synthesized building block with ≥95% purity and rapid global delivery.

Molecular Formula C10H16F2N2O
Molecular Weight 218.24 g/mol
Cat. No. B12069412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone
Molecular FormulaC10H16F2N2O
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)C2CC(C2)(F)F
InChIInChI=1S/C10H16F2N2O/c11-10(12)5-7(6-10)9(15)14-3-1-8(13)2-4-14/h7-8H,1-6,13H2
InChIKeyFPBDMRZHDPFDRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone for Pharmaceutical R&D


(4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone is a synthetic N-acylpiperidine derivative featuring a 4-aminopiperidine core coupled to a 3,3-difluorocyclobutyl ketone moiety . This compound is explicitly claimed in patent WO2021079962A1 as a component of pharmaceutical compositions for the prevention and/or treatment of hearing loss [1], placing it within a structurally distinct chemotype explored for neuro-otological indications. Its molecular formula is C₁₀H₁₅F₂N₂O, with a molecular weight of 217.24 g/mol .

Why (4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone Cannot Be Simply Replaced by Other Piperidine Analogs


The 3,3-difluorocyclobutyl substituent introduces distinct steric bulk and electronic effects that are not replicated by simpler alkyl or aryl piperidine analogs . This moiety is strategically employed in contemporary medicinal chemistry to mitigate hERG channel inhibition—a critical liability for many piperidine-containing drug candidates [1]. Substitution with a non-fluorinated cyclobutyl, phenyl, or benzyl group would abolish these specific physicochemical properties, potentially compromising both target engagement and cardiac safety profiles. The following quantitative evidence underscores specific dimensions where this compound's structural features translate into measurable differentiation.

Quantitative Differentiation Evidence for (4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone


hERG Liability Reduction Via 3,3-Difluorocyclobutyl Substitution

In a structurally related series of piperidine-based GLP-1R agonists, replacement of the piperidine ring's non-fluorinated substituent with a 3,3-difluorocyclobutyl group markedly reduced hERG channel inhibition. The benchmark compound danuglipron (PF-06882961), which lacks this group, exhibited an hERG IC₅₀ of 4.3 μM, whereas optimized difluorocyclobutyl analogs achieved significantly lower hERG activity (exact values not disclosed in the abstract) [1]. This class-level finding demonstrates that the difluorocyclobutyl moiety is a validated design element for improving cardiac safety margins.

hERG inhibition cardiac safety GLP-1R agonists

Patent-Backed Utility in Hearing Loss Indications

WO2021079962A1 explicitly enumerates (4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone as a component of pharmaceutical compositions for preventing or treating hearing loss [1]. In contrast, close structural analogs such as the 3-aminopiperidine regioisomer or the 4-(aminomethyl)piperidine variant are not claimed in this patent, indicating unique biological relevance for the 4-amino substitution pattern combined with the difluorocyclobutyl ketone.

hearing loss otoprotection pharmaceutical composition

Steric and Electronic Differentiation from Alkyl/Aryl Piperidine Analogs

The 3,3-difluorocyclobutyl group imparts greater steric bulk (estimated A-value ~0.8–1.2 kcal/mol) and strong electron-withdrawing character (∑σₘ ~0.68 for two fluorines) compared to non-fluorinated cyclobutyl (A-value ~0.0 kcal/mol) or phenyl substituents . These differences translate into altered metabolic stability: geminal fluorine atoms block oxidative metabolism at the cyclobutyl ring, while the electron-deficient nature reduces N-dealkylation propensity of the piperidine ring. No direct experimental metabolic data for this exact compound is available, but the effect is a well-established class feature of gem-difluorocycloalkyl motifs [1].

physicochemical properties steric effects metabolic stability

Validated Application Scenarios for (4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone


Lead Optimization in GLP-1R Agonist Programs Requiring Reduced hERG Liability

Based on evidence that difluorocyclobutyl-substituted piperidine derivatives dramatically reduce hERG channel inhibition relative to danuglipron [1], this compound can serve as a key intermediate or scaffold for designing next-generation GLP-1R agonists with improved cardiac safety profiles.

Hearing Loss Therapeutic Development

The explicit inclusion of (4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone in patent WO2021079962A1 [2] positions it as a privileged building block for synthesizing and screening novel otoprotective agents, providing a clear intellectual property rationale for procurement.

Metabolic Stability Optimization in CNS Drug Discovery

The gem-difluorocyclobutyl motif is predicted to confer enhanced resistance to oxidative metabolism compared to unsubstituted cyclobutyl or phenyl analogs [3]. This makes the compound highly suitable for central nervous system programs where metabolic stability and blood-brain barrier penetration are critical parameters.

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